3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as Ly294002, is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. This molecule is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes, which play a critical role in regulating cell growth, survival, and metabolism.
Scientific Research Applications
Antiviral Activity
Chromen-4-one derivatives have been studied for their antiviral properties. The structure of “3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” suggests potential efficacy in inhibiting viral replication. Indole derivatives, which share some structural similarities, have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, this compound may be researched for its effectiveness against similar RNA and DNA viruses.
Anticancer Potential
The pharmacophore present in “3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” could be explored for its anticancer activities. Research on indole derivatives has revealed various compounds with the ability to inhibit cancer cell growth . This compound could be synthesized and screened for cytotoxicity against different cancer cell lines.
Antimicrobial Efficacy
The structural features of this compound suggest it may possess antimicrobial properties. Studies on related molecules have demonstrated activity against a range of bacteria and fungi, indicating that this compound could be a starting point for the development of new antimicrobial agents .
Enzyme Inhibition
Many therapeutic drugs work by inhibiting specific enzymes involved in disease processes. The “3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” compound could be assessed for its ability to inhibit enzymes like dipeptidylpeptidase-IV (DPP-IV), which is a target for diabetes treatment .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with AChE, inhibiting its activity . By inhibiting AChE, the compound increases the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and subsequent enhancement of cholinergic transmission .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This can have various effects at the cellular level, depending on the specific type of cholinergic receptor and the location of the synapse .
properties
IUPAC Name |
3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22-19-10-9-18(25-14-13-23-11-5-2-6-12-23)15-21(19)26-16-20(22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGALRQARGWNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.